molecular formula C21H22N2O2 B15032068 Ethyl 4-[(3,4-dimethylphenyl)amino]-8-methylquinoline-3-carboxylate

Ethyl 4-[(3,4-dimethylphenyl)amino]-8-methylquinoline-3-carboxylate

Cat. No.: B15032068
M. Wt: 334.4 g/mol
InChI Key: OZSXTVRIMWDFAN-UHFFFAOYSA-N
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Description

Ethyl 4-[(3,4-dimethylphenyl)amino]-8-methylquinoline-3-carboxylate is an organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-[(3,4-dimethylphenyl)amino]-8-methylquinoline-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 3,4-dimethylaniline with 8-methylquinoline-3-carboxylic acid under acidic conditions to form the intermediate amide. This intermediate is then esterified using ethanol in the presence of a catalyst such as sulfuric acid to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[(3,4-dimethylphenyl)amino]-8-methylquinoline-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form quinoline N-oxides.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ester group to an alcohol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated quinoline derivatives can be used as starting materials for nucleophilic substitution reactions.

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 4-[(3,4-dimethylphenyl)amino]-8-methylquinoline-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 4-[(3,4-dimethylphenyl)amino]-8-methylquinoline-3-carboxylate involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or receptors, leading to its antimicrobial or anticancer effects. The exact pathways and molecular targets can vary depending on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-amino-4-(3,4-dimethylphenyl)-3-thiophenecarboxylate: Similar in structure but contains a thiophene ring instead of a quinoline ring.

    Ethyl 4-dimethylaminobenzoate: Contains a benzoate group instead of a quinoline ring.

Uniqueness

Ethyl 4-[(3,4-dimethylphenyl)amino]-8-methylquinoline-3-carboxylate is unique due to its specific quinoline structure, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C21H22N2O2

Molecular Weight

334.4 g/mol

IUPAC Name

ethyl 4-(3,4-dimethylanilino)-8-methylquinoline-3-carboxylate

InChI

InChI=1S/C21H22N2O2/c1-5-25-21(24)18-12-22-19-14(3)7-6-8-17(19)20(18)23-16-10-9-13(2)15(4)11-16/h6-12H,5H2,1-4H3,(H,22,23)

InChI Key

OZSXTVRIMWDFAN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C2=CC=CC(=C2N=C1)C)NC3=CC(=C(C=C3)C)C

Origin of Product

United States

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